2-Azido-3-fluorobenzonitrile
Description
Contextualization within Aromatic Azide (B81097) and Nitrile Chemistry
Aromatic azides and nitriles are two important classes of organic compounds, each with a rich and diverse chemistry. Aromatic azides are characterized by the presence of the azido (B1232118) group (-N₃) attached to an aromatic ring. This functional group is known for its unique reactivity, particularly its ability to undergo 1,3-dipolar cycloaddition reactions with various unsaturated systems, such as alkynes and alkenes. acs.orgnih.govnih.govwikipedia.orgrsc.org This reaction, especially the copper-catalyzed version known as the "click" reaction, is a cornerstone of modern chemical synthesis, allowing for the efficient and specific formation of triazole rings. acs.orgnih.govnih.govwikipedia.org Furthermore, thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of transformations, including intramolecular cyclizations to form nitrogen-containing heterocycles. nih.govmdpi.com
Aromatic nitriles, on the other hand, contain a cyano group (-C≡N) bonded to an aromatic ring. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. It can also participate in the formation of heterocyclic rings. The synthesis of aromatic nitriles can be achieved through various methods, including the Sandmeyer reaction of diazonium salts with copper(I) cyanide and the dehydration of benzamides.
2-Azido-3-fluorobenzonitrile combines the functionalities of both aromatic azides and nitriles in a single molecule. The presence of both the azido and nitrile groups on the same aromatic scaffold opens up possibilities for complex intramolecular reactions and the synthesis of novel polycyclic and heterocyclic systems. acs.orgnih.gov The relative positions of these groups, ortho to each other, can facilitate specific cyclization pathways.
Significance of Fluorine Substitution in Benzonitrile (B105546) Scaffolds
The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. nih.govresearchgate.netresearchgate.netacs.org In the context of benzonitrile scaffolds, the presence of a fluorine atom, as in this compound, imparts several key characteristics. Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the aromatic ring, influencing the reactivity of the other functional groups. mdpi.com
The strong carbon-fluorine bond can enhance the metabolic stability of a molecule, a desirable property in the development of pharmaceuticals. nih.govresearchgate.netresearchgate.netacs.org Furthermore, the substitution of hydrogen with fluorine can affect the lipophilicity of the compound, which in turn can influence its membrane permeability and bioavailability. nih.govresearchgate.netresearchgate.netacs.org The specific placement of the fluorine atom at the 3-position in this compound, adjacent to the azide group, is likely to influence the electronic properties and reactivity of the azido group in cycloaddition and other reactions. Spectroscopic studies on related fluorobenzonitriles have provided insights into their structural and electronic features. mdpi.comnih.govresearchgate.net
Overview of Research Domains for this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential utility in several key research areas:
Heterocyclic Synthesis: The ortho-disposition of the azido and nitrile groups makes this compound a prime candidate for the synthesis of fused nitrogen-containing heterocycles. mdpi.comacs.orgnih.gov Intramolecular cyclization, potentially initiated by thermal or photochemical means, could lead to the formation of novel benzannulated triazoles or other heterocyclic systems. The reactivity of the nitrile group can be further exploited to build more complex molecular architectures.
Medicinal Chemistry: As a fluorinated aromatic azide, this compound is a potential building block in drug discovery programs. nih.govresearchgate.netresearchgate.netacs.orgnih.gov The azide group can be used to introduce a triazole moiety via click chemistry, a common strategy for creating libraries of compounds for biological screening. The fluorine atom can contribute to improved metabolic stability and pharmacokinetic properties of potential drug candidates. nih.govresearchgate.netresearchgate.netacs.org Its precursor, 2-amino-3-fluorobenzoic acid, is a known intermediate in the synthesis of therapeutically relevant compounds. orgsyn.org
Materials Science: Organic azides are utilized as cross-linkers in polymer chemistry and materials science. nih.gov Upon thermal or photochemical activation, the azide group can generate a reactive nitrene that can form covalent bonds with polymer chains, modifying the material's properties. While specific applications of this compound in this field are not reported, its bifunctional nature could be explored for the development of novel functional materials. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-azido-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN4/c8-6-3-1-2-5(4-9)7(6)11-12-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFDBOIZRSXXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=[N+]=[N-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for Introducing the Azido (B1232118) Group onto Fluorobenzonitriles
The introduction of the highly energetic azido group onto the fluorobenzonitrile core requires careful consideration of the regioselectivity and reactivity of the starting materials. The electron-withdrawing nature of the nitrile group is a key feature that chemists exploit to facilitate these transformations.
Nucleophilic aromatic substitution (SNAr) stands as the most probable and direct route for the synthesis of 2-Azido-3-fluorobenzonitrile. In this mechanism, the aromatic ring, which is rendered electron-deficient by the attached nitrile (-CN) group, is attacked by a potent nucleophile—in this case, the azide (B81097) anion (N₃⁻). masterorganicchemistry.comyoutube.com
The reaction proceeds through a two-step addition-elimination mechanism. First, the azide anion attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups (like the nitrile group) at positions ortho or para to the site of attack. masterorganicchemistry.comyoutube.com In the second step, the leaving group is eliminated, which restores the aromaticity of the ring and yields the final product.
For the synthesis of this compound, a precursor such as 2,3-difluorobenzonitrile (B1214704) or 2-chloro-3-fluorobenzonitrile (B1630797) would be treated with an azide salt, typically sodium azide (NaN₃). The fluorine atom at the 2-position is activated for substitution by the ortho-positioned nitrile group and the meta-positioned fluorine. In SNAr reactions, fluoride (B91410) is an excellent leaving group, a characteristic attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack—often the rate-determining step of the reaction.
Table 1: Plausible Nucleophilic Aromatic Substitution (SNAr) Reactions for Synthesis
| Precursor | Nucleophile | Probable Leaving Group | Expected Product |
| 2,3-Difluorobenzonitrile | Sodium Azide | Fluoride (F⁻) | This compound |
| 2-Chloro-3-fluorobenzonitrile | Sodium Azide | Chloride (Cl⁻) | This compound |
| 2-Bromo-3-fluorobenzonitrile | Sodium Azide | Bromide (Br⁻) | This compound |
The rational design and selection of a suitable precursor are critical for a successful synthesis. The most logical precursors for this compound are di-halogenated benzonitriles where the halogen at the 2-position can serve as a leaving group.
2,3-Difluorobenzonitrile : This is an ideal precursor. The fluorine atom at the C-2 position is activated towards nucleophilic attack by the ortho-nitrile group. The reaction with sodium azide would lead to the selective displacement of the C-2 fluorine.
2-Chloro-3-fluorobenzonitrile and 2-Bromo-3-fluorobenzonitrile : These compounds are also excellent candidates. chemsynthesis.com While fluorine is often a better leaving group in SNAr, chlorine and bromine are also effective. The choice between these precursors may depend on their commercial availability, cost, and relative reactivity under specific reaction conditions.
3-Fluoro-2-nitrobenzonitrile : Another potential precursor involves a nitro group at the 2-position. The nitro group is one of the strongest activating groups for SNAr and can be displaced by nucleophiles, although this is generally more difficult than displacing a halogen.
The synthesis of these precursors often starts from simpler fluorinated or chlorinated aromatic compounds, which are then subjected to reactions such as nitration, halogenation, or cyanation to build the required functionality. For instance, the synthesis of 2,4-dichloro-5-fluorobenzonitrile (B139205) has been documented, showcasing methods to produce the kind of polysubstituted benzonitriles needed as starting materials. trea.com
While direct SNAr is the most straightforward approach, other general methods for introducing an azide group onto an aromatic ring can be adapted. One classic method involves the diazotization of an aromatic amine. In this hypothetical route, 2-amino-3-fluorobenzonitrile (B53940) would be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. The subsequent addition of sodium azide to the diazonium salt solution would displace the diazonium group (N₂), a superb leaving group, to form this compound.
Another powerful technique is the copper-catalyzed azidation of aryl halides. This method is often milder than uncatalyzed SNAr and can be effective for less activated aromatic systems.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of catalytic systems and optimized reaction conditions to improve efficiency, reduce waste, and enhance safety—principles that are central to green chemistry.
To overcome the often harsh conditions (high temperatures, polar aprotic solvents) required for traditional SNAr reactions, catalytic methods have been developed.
Copper Catalysis : Copper(I)-catalyzed reactions are widely used for the synthesis of aryl azides from aryl halides. Catalytic systems, such as those employing copper(I) iodide with a diamine ligand, can facilitate the reaction between an aryl halide and sodium azide under significantly milder conditions than non-catalyzed reactions.
Palladium Catalysis : Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While more commonly used for C-C, C-N, and C-O bond formation, palladium catalysts have also been applied to the synthesis of aryl azides from aryl halides or triflates.
Phase-Transfer Catalysis : In reactions involving an inorganic salt (like NaN₃) and an organic substrate, a phase-transfer catalyst (PTC) can dramatically increase the reaction rate. A PTC, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the azide anion from the solid or aqueous phase into the organic phase where the reaction occurs. This technique has been successfully used in the synthesis of fluorinated benzonitriles, for example, in the preparation of 2,4,5-trifluorobenzonitrile (B1209073) from 2,4-dichloro-5-fluorobenzonitrile using alkali fluorides and a phosphonium salt as a PTC. google.com
Optimizing the reaction conditions is key to maximizing the yield and purity of the final product. For the SNAr synthesis of this compound, several factors would be considered:
Solvent : Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically used as they can dissolve the azide salt and stabilize the charged Meisenheimer intermediate.
Temperature : While catalytic methods allow for lower temperatures, traditional SNAr reactions often require heating to proceed at a reasonable rate. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the decomposition of the thermally sensitive azide product.
Azide Source : Sodium azide is the most common and cost-effective source. However, in some cases, other azide sources like lithium azide or tetrabutylammonium (B224687) azide might offer different solubility or reactivity profiles that could enhance the yield. nih.gov
Table 2: Representative Reaction Parameters for SNAr on Activated Fluoroarenes
| Activated Fluoroarene | Nucleophile | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) |
| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | 96 |
| 1,3-Difluoro-4,6-dinitrobenzene | Phenoxide/Thiolate Anions | None | Various | Ambient to Reflux | Good |
| 2,4-Dichloro-5-fluorobenzonitrile | Potassium Fluoride | Tetrabutylphosphonium Bromide | Sulfolane | 190 | 84 |
This table presents data from analogous reactions to illustrate typical conditions and outcomes. google.commdpi.com
Reactivity Profiles and Transformational Pathways
Cycloaddition Reactions of the Azido (B1232118) Moiety
The azido group (–N₃) of 2-Azido-3-fluorobenzonitrile serves as a classic 1,3-dipole, enabling its participation in [3+2] cycloaddition reactions. This class of reactions is a cornerstone for the synthesis of five-membered nitrogen-containing heterocycles.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," prized for its efficiency, reliability, and high regioselectivity. nih.govorganic-chemistry.org The reaction unites an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. researchgate.netorganic-chemistry.org The process is typically catalyzed by a copper(I) species, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in aqueous solvent mixtures. nih.gov
For this compound, the CuAAC reaction offers a direct route to novel triazole derivatives. The reaction with a generic terminal alkyne would proceed as outlined below.
General CuAAC Reaction Data
| Reactant A | Reactant B | Catalyst System | Product |
|---|
To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is catalyst-free and relies on the high ring strain of a cycloalkyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DIBO), to drive the reaction forward. semanticscholar.orgsoton.ac.ukrsc.org The release of this strain provides the necessary activation energy, allowing the cycloaddition to occur under physiological conditions. semanticscholar.orgdeepdyve.comnih.gov
The reaction of this compound via SPAAC is anticipated to be efficient, providing a metal-free pathway to complex heterocyclic structures.
General SPAAC Reaction Data
| Reactant A | Reactant B | Conditions | Product |
|---|
Beyond alkynes, the azide group can undergo 1,3-dipolar cycloadditions with other unsaturated partners (dipolarophiles), notably alkenes. scielo.br These reactions typically require thermal activation and can be less regioselective than their catalyzed alkyne counterparts. The reaction of this compound with an alkene would lead to the formation of a triazoline ring, a five-membered heterocycle containing three nitrogen atoms. The stability and subsequent chemistry of the triazoline product depend heavily on the nature of the substituents.
Regioselectivity is a critical aspect of 1,3-dipolar cycloadditions with unsymmetrical alkynes. The uncatalyzed Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. mdpi.com A key advantage of the CuAAC reaction is its exceptional control, leading almost exclusively to the 1,4-disubstituted product. researchgate.net In SPAAC, the regioselectivity is influenced by the structure of the specific cycloalkyne employed. mdpi.com For this compound, employing CuAAC would be the strategy of choice to ensure the formation of a single regioisomer. Diastereoselectivity becomes relevant when chiral reactants are used and would need to be determined on a case-by-case basis.
Imination Reactions and Phosphine (B1218219) Adducts
The Staudinger reaction provides a mild and efficient method for the conversion of azides into iminophosphoranes (also known as phosphazenes or aza-ylides). mdpi.comnih.govnih.gov The reaction involves the treatment of an azide with a tertiary phosphine, most commonly triphenylphosphine (B44618). lookchem.comnih.gov The reaction proceeds via a phosphazide (B1677712) intermediate, which loses dinitrogen (N₂) to form the stable iminophosphorane. nih.govnih.gov
The reaction of this compound with triphenylphosphine is expected to readily form the corresponding iminophosphorane, which can then be hydrolyzed to produce 2-amino-3-fluorobenzonitrile (B53940).
General Staudinger Reaction Data
| Reactant A | Reactant B | Intermediate Product | Final Product (after hydrolysis) |
|---|
Other Reactive Pathways
Beyond the independent reactivity of the azide and nitrile groups, this compound can undergo other transformations, including photo-induced rearrangements and metal-catalyzed reactions.
Aryl azides, upon photolysis, can lose dinitrogen to form a highly reactive nitrene intermediate. In the case of ortho-substituted aryl azides, this nitrene can undergo intramolecular reactions. For ortho-azidobenzonitriles, this can lead to ring expansion, forming substituted benzodiazetes or other heterocyclic systems. While the provided results mention photo-induced rearrangements of other aromatic systems, specific studies on the photolysis of this compound leading to ring expansion are not explicitly detailed. nih.gov However, the general principle of photoactivation of aryl azides is a well-known process used in crosslinking and labeling studies. nih.govthermofisher.com The nitrene formed upon UV irradiation can undergo various reactions, including insertion into C-H and N-H bonds or ring expansion. thermofisher.com
Metal catalysts can play a significant role in activating the azide group of this compound towards various transformations. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient formation of triazoles. While not explicitly detailed for this specific molecule in the search results, this reaction is broadly applicable to a wide range of azides.
Furthermore, transition metals can catalyze the decomposition of azides to form metal-nitrenoid intermediates. These intermediates can then participate in a variety of synthetic transformations, such as C-H amination and aziridination reactions. The presence of the fluorine and nitrile substituents on the aromatic ring would be expected to influence the reactivity of the azide and the stability of any intermediates formed. The search results also allude to the use of Cu(II) catalysts for the efficient synthesis of azido sugars via diazotransfer, highlighting the role of metals in azide chemistry. chemrxiv.org
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms
Understanding the precise steps through which 2-Azido-3-fluorobenzonitrile undergoes chemical change is crucial for controlling its reactivity and harnessing its synthetic potential. This involves monitoring reactions in real-time, identifying transient species, and understanding the influence of catalysts.
Real-time monitoring of reactions involving this compound is essential for elucidating reaction mechanisms. Spectroscopic techniques provide a non-invasive window into the transformation process, allowing for the observation of reactant consumption, intermediate formation, and product generation.
Infrared (IR) Spectroscopy: This technique is particularly powerful for monitoring reactions involving the azide (B81097) functional group. The azide moiety exhibits a strong, characteristic asymmetric stretching vibration typically found in the 2100-2160 cm⁻¹ region of the IR spectrum. The disappearance of this peak is a clear indicator of the azide group's transformation, for instance, during thermal or photochemical decomposition into a nitrene. egyankosh.ac.in Concurrently, the appearance of new vibrational bands can signal the formation of products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for tracking changes in the aromatic scaffold. The electronic environment of the aromatic protons and carbons is sensitive to the nature of the substituents. For example, the conversion of the azide group or substitution of the fluorine atom would induce significant shifts in the signals of the adjacent aromatic nuclei. Multinuclear NMR, including ¹⁵N and ¹⁹F NMR, can provide direct insight into the fate of the nitrogen and fluorine atoms, respectively, throughout the reaction. ysu.amnih.gov Monitoring reactions by NMR can reveal kinetic data and help identify reaction intermediates that may be present in detectable concentrations. ysu.am
Table 1: Illustrative Spectroscopic Data for Monitoring Reactions of this compound
| Technique | Functional Group | Characteristic Signal (Approximate) | Expected Change During Reaction |
|---|---|---|---|
| FT-IR | Azide (-N₃) | 2100-2160 cm⁻¹ (strong, sharp) | Disappearance |
| FT-IR | Nitrile (-C≡N) | 2220-2260 cm⁻¹ (medium, sharp) | May shift or disappear depending on reaction |
| ¹³C NMR | C-N₃ | 140-150 ppm | Signal shifts or disappears |
| ¹³C NMR | C-F | 155-165 ppm (¹JCF ≈ 245 Hz) | Disappearance or change in coupling |
| ¹⁹F NMR | Ar-F | -110 to -130 ppm | Disappearance or shift |
The reactions of this compound likely proceed through highly reactive, short-lived intermediates. Their identification is key to confirming proposed mechanistic pathways.
Nitrene Intermediates: The most common reaction pathway for aryl azides upon thermolysis or photolysis is the extrusion of dinitrogen (N₂) to form a highly reactive aryl nitrene intermediate (3-fluoro-2-cyanophenylnitrene). egyankosh.ac.inresearchgate.net These intermediates exist in singlet and triplet spin states, which have different reactivities. Singlet nitrenes are known to undergo intramolecular rearrangements, potentially forming transient, ring-expanded dehydroazepines or strained benzazirine intermediates before yielding stable products. researchgate.netethz.ch
Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the aromatic ring, the fluorine atom is a good leaving group. The attack of a nucleophile at the carbon atom bearing the fluorine would proceed through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The presence of the electron-withdrawing nitrile and azide groups would help to stabilize this intermediate, facilitating the substitution.
Organometallic Intermediates: In reactions catalyzed by transition metals, organometallic intermediates are formed. For instance, in a nickel-catalyzed C-C bond activation of the nitrile group, an initial η²-nitrile complex can form, which then proceeds to an oxidative addition product. acs.org
Catalysts can dramatically alter the reaction pathways of this compound, enabling transformations that are otherwise difficult or impossible and often enhancing selectivity.
Lewis Acid Catalysis: Lewis acids can activate the nitrile group towards nucleophilic attack. For example, the reaction of aromatic nitriles with sodium azide to form tetrazoles is effectively catalyzed by zinc or lead salts. rsc.orgorganic-chemistry.org In these cases, the metal ion coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the [3+2] cycloaddition with the azide anion. rsc.org It has been proposed that some metal ions, like Pb²⁺, may activate the azide nucleophile instead of the nitrile. rsc.org
Transition Metal Catalysis: Transition metals are widely used to catalyze a variety of transformations. Ruthenium catalysts, for example, have been shown to facilitate the aerobic oxidative transformation of primary azides into nitriles. acs.org While this compound already contains a nitrile, such catalysts could influence other transformations on the molecule. Palladium complexes are instrumental in cross-coupling reactions, which could be employed if the fluorine atom is substituted via an SNAr reaction to introduce a different leaving group.
Kinetic and Thermodynamic Aspects of Reactivity
The speed (kinetics) and spontaneity (thermodynamics) of reactions involving this compound are governed by factors such as activation energy barriers and the influence of the reaction environment.
Every chemical reaction must overcome an energy barrier, known as the activation energy (Ea), to proceed. The height of this barrier dictates the reaction rate.
Aryl Azide Decomposition: The thermal decomposition of aryl azides to form nitrenes is a well-studied process with significant activation barriers. For unsubstituted phenyl azide, this barrier is around 40.6 kcal/mol. researchgate.net The presence of ortho-substituents can substantially lower this barrier through anchimeric assistance. For instance, an ortho-nitro group can lower the activation energy to approximately 26.2 kcal/mol. researchgate.net The electronic nature of the substituents on this compound (an electron-withdrawing fluorine and nitrile) would influence the stability of the transition state for N₂ extrusion.
Reaction Coordinate Analysis: Computational methods, such as Density Functional Theory (DFT), are frequently used to model the entire reaction pathway, or reaction coordinate. acs.org These analyses can map the energy changes as reactants are converted into products, identifying the structures of transition states and intermediates along the way. acs.org For a process like nucleophilic aromatic substitution, such calculations can help distinguish between a stepwise mechanism (with a stable Meisenheimer intermediate) and a concerted mechanism. rsc.org
Table 2: Representative Activation Energies (Ea) for Thermal Decomposition of Various Substituted Phenyl Azides in Solution
| Compound | Substituent | Activation Energy (Ea) (kcal/mol) | Reference |
|---|---|---|---|
| Phenyl azide | None | ~40.6 | researchgate.net |
| 4-Nitrophenyl azide | 4-NO₂ | 40.6 | researchgate.net |
| 2-Nitrophenyl azide | 2-NO₂ | 26.2 | researchgate.net |
| 2-Acetylphenyl azide | 2-COCH₃ | 25.8 | researchgate.net |
Note: Data for this compound is not available and would require experimental determination.
The choice of solvent can have a profound impact on reaction kinetics and the distribution of products.
Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions is highly dependent on the solvent. Polar aprotic solvents, such as Dimethyl Sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF), are known to significantly accelerate these reactions. researchgate.netmdpi.com They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare," thus increasing its nucleophilicity. In contrast, polar protic solvents like water or alcohols can form strong hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy for the reaction. harvard.edu The low solubility of many fluoride (B91410) salts in all but the most polar solvents also presents a kinetic barrier. harvard.edu
Azide Reactions: The kinetics of reactions involving the azide group are also solvent-dependent. For example, the Staudinger ligation, a reaction between a phosphine (B1218219) and an azide, is reported to proceed more rapidly in polar, protic solvents. ysu.am For the reduction of aryl azides by hydrogen sulfide, the reaction is faster in buffered aqueous solutions where the more nucleophilic hydrosulfide (B80085) anion (HS⁻) is the dominant species. acs.orgnih.gov
Table 3: Qualitative Influence of Solvent Class on a Hypothetical SNAr Reaction of this compound
| Solvent Class | Examples | General Effect on SNAr Rate | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetonitrile | Accelerates | Poorly solvates anions, increasing nucleophile reactivity. Good solubility for salts. |
| Polar Protic | Water, Methanol, Ethanol | Decelerates | Solvates anions via hydrogen bonding, decreasing nucleophile reactivity. |
| Nonpolar | Toluene, Hexane | Very Slow / No Reaction | Poor solubility for ionic nucleophiles. Cannot stabilize charged intermediates. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-fluoro-2-cyanophenylnitrene |
| Dimethyl Sulfoxide (DMSO) |
| N,N-Dimethylformamide (DMF) |
| Phenyl azide |
| 4-Nitrophenyl azide |
| 2-Nitrophenyl azide |
Steric and Electronic Effects on Reactivity
The reactivity of this compound is intricately governed by the electronic and steric influences of its constituent functional groups: the azido (B1232118), nitrile, and fluoro moieties. The interplay of these groups on the aromatic ring dictates the compound's behavior in chemical transformations, influencing reaction rates, pathways, and product distributions.
Impact of Fluorine Substitution on Reaction Pathways
The presence of a fluorine atom, particularly at the ortho position to the azide group, significantly modulates the reaction pathways of aryl azides like this compound. Upon photolysis or thermolysis, aryl azides typically form highly reactive singlet nitrene intermediates. These nitrenes can undergo several transformations, including desirable C-H or N-H insertio
Advanced Spectroscopic Characterization Techniques in Research
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental tool for the characterization of 2-Azido-3-fluorobenzonitrile, providing direct insight into its functional groups.
Azide (B81097) Asymmetric Stretching Mode as a Vibrational Probe
The azide group is an exceptional vibrational reporter. It displays a strong and characteristic asymmetric stretching absorption (νₐₛ(N₃)) in a spectral region (typically 2000–2200 cm⁻¹) that is relatively free from other common organic functional group vibrations. researchgate.net This makes the azide stretch an ideal probe for studying molecular structure and dynamics. researchgate.net In molecules containing both azide and nitrile groups, such as the related compound 2'-azido-5-cyano-2'-deoxyuridine, the azide asymmetric stretch is observed around 2124 cm⁻¹. nih.govnih.gov This peak is notably intense, often having a larger extinction coefficient than the nitrile stretch, which enhances its utility in nonlinear IR spectroscopy and for studying biological systems where high sensitivity is required. nih.govnih.gov The clear and strong signal of the azide group in this compound allows researchers to selectively monitor this part of the molecule.
Solvatochromic Shifts and Environmental Sensitivity of Azide Vibrations
The vibrational frequency of the azide group is highly sensitive to its local environment, a phenomenon known as solvatochromism. This sensitivity is particularly pronounced in relation to hydrogen bonding. nih.gov Studies on analogous azido-nitrile compounds have demonstrated that the azide asymmetric stretching frequency undergoes a significant red shift (a shift to lower wavenumber) when the solvent is changed from a protic, hydrogen-bonding solvent like water to an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.gov For instance, the azide peak in an organic azide can shift by approximately 10 cm⁻¹ when moving from water to an aprotic environment. researchgate.net This shift is attributed to the disruption of hydrogen bonds between the solvent and the terminal nitrogen atoms of the azide group. nih.gov This environmental sensitivity allows the azide vibration to be used as a reporter on the polarity and hydrogen-bonding capability of its immediate surroundings.
| Solvent Type | Typical Frequency (cm⁻¹) | Observation |
|---|---|---|
| Protic (e.g., Water) | ~2124 | Higher frequency due to hydrogen bonding with the azide group. nih.gov |
| Aprotic (e.g., THF, DMSO) | ~2114 | Red-shifted (lower frequency) by ~10 cm⁻¹ due to the absence of strong hydrogen bonding. researchgate.netnih.gov |
In Situ IR Studies for Reaction Monitoring
In situ IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing kinetic and mechanistic insights. cardiff.ac.uk The distinct and intense azide peak of this compound makes it an excellent handle for tracking its consumption during a chemical reaction. For example, in cycloaddition reactions (like "click chemistry") or Staudinger reactions, the progress can be followed by observing the disappearance of the azide asymmetric stretching band around 2124 cm⁻¹. researchgate.netresearchgate.net Simultaneously, the appearance of new vibrational bands corresponding to the reaction product, such as a triazole ring, can be monitored. Studies on the in situ reaction of similar molecules, like 4-fluorobenzonitrile (B33359) with sodium azide, have utilized FT-IR to follow the transformation, demonstrating the viability of this approach. rsc.org
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly powerful for studying molecules in aqueous media and on surfaces. wikipedia.org
Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or very near to a nanostructured metal surface, typically gold or silver. wikipedia.orgthe-innovation.org This enhancement, which can be by factors of up to 10¹⁰, allows for the detection of even single molecules. wikipedia.org SERS is therefore exceptionally well-suited for studying the behavior of this compound at interfaces.
When this compound is adsorbed onto a SERS-active substrate, its vibrational modes, including the azide and nitrile stretches, will produce greatly amplified signals. Research on analogous molecules containing azide groups has shown strong SERS signals, with the azide vibration appearing at approximately 2130 cm⁻¹. researchgate.net By analyzing the SERS spectrum, researchers can gain information about the molecule's orientation, its interaction with the metal surface, and any chemical transformations that may occur at the interface. This is crucial for applications in catalysis, sensor development, and materials science.
Vibrational Signatures in Reaction Systems
Raman spectroscopy provides a unique "structural fingerprint" for molecules, allowing for their unambiguous identification within a reaction mixture. wikipedia.org The vibrational signatures of this compound's key functional groups can be tracked during a reaction. The azide and nitrile stretches give rise to characteristic Raman bands that are sensitive to the molecule's chemical state. cardiff.ac.ukresearchgate.net
For example, in a reaction system, the initial Raman spectrum would be dominated by the signatures of this compound. As the reaction proceeds, the intensities of these peaks would decrease, while new peaks corresponding to the product's vibrational modes would emerge. This allows for real-time monitoring of both reactant consumption and product formation. cardiff.ac.ukresearchgate.net This method is especially powerful when combined with other techniques, such as X-ray diffraction, for in situ analysis of complex chemical transformations, including those in the solid state. researchgate.net
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | ~2124 nih.govnih.gov | ~2130 (SERS) researchgate.net |
| Nitrile (-C≡N) | Symmetric Stretch | ~2242 nih.govnih.gov | ~2240-2260 researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. ethernet.edu.etweebly.comomicsonline.org For a molecule like this compound, advanced NMR methods provide unparalleled insight into its dynamic behavior and the structure of its reaction products and transient intermediates.
Real-time Reaction Monitoring (e.g., FlowNMR)
FlowNMR spectroscopy has emerged as a powerful tool for the non-invasive, real-time monitoring of chemical reactions directly under process conditions. rsc.org This technique involves continuously circulating a reaction mixture from a reactor through the NMR spectrometer's detection region, allowing for the acquisition of time-resolved data. ed.ac.ukyoutube.com This approach offers significant advantages over traditional sampling by providing rich, quantitative information on reaction kinetics, the formation of transient intermediates, and the influence of process parameters without disturbing the reaction environment. rsc.orgyoutube.com
In the context of this compound, FlowNMR could be instrumental in studying its thermal or photochemical decomposition. Aryl azides are known to extrude nitrogen gas (N₂) upon heating or irradiation to form highly reactive nitrene intermediates. A FlowNMR setup would enable researchers to:
Track Reactant Consumption: Monitor the disappearance of the signals corresponding to this compound.
Observe Product Formation: Quantify the growth of signals from stable downstream products, such as those arising from nitrene insertion or rearrangement reactions.
Determine Kinetic Parameters: Acquire high-density data points to accurately calculate reaction rates and orders. nih.govresearchgate.net
While specific FlowNMR studies on this compound are not documented in the surveyed literature, the methodology is broadly applicable to investigate the mechanisms of reactions involving such energetic and reactive species. youtube.comresearchgate.net
Low-Temperature NMR for Intermediate Observation
Many chemical reactions proceed through highly reactive, short-lived intermediates that are undetectable at ambient temperatures. Low-temperature NMR (VT-NMR) is a critical technique for trapping and characterizing these transient species. ox.ac.uk By significantly lowering the temperature of the NMR probe, often using a flow of cooled nitrogen gas derived from liquid nitrogen for temperatures down to -80°C and beyond, the rates of subsequent reactions are slowed, allowing the intermediate to accumulate to an observable concentration. ox.ac.uk
The decomposition of this compound is expected to generate a highly electrophilic singlet 2-cyano-6-fluorophenylnitrene intermediate. This species would rapidly react further at room temperature. Using low-temperature NMR, it would be theoretically possible to:
Generate the nitrene in situ within the NMR tube at a very low temperature via photolysis.
Observe the NMR signals of the nitrene itself, providing direct evidence of its formation.
Study the nitrene's electronic structure and geometry, which are influenced by the electron-withdrawing cyano group and the fluorine atom.
Monitor its slow conversion to other products as the temperature is gradually raised, yielding crucial mechanistic information.
Multi-nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation of Products and Intermediates
A comprehensive structural assignment of this compound and its derivatives relies on a combination of one- and two-dimensional multi-nuclear NMR experiments, primarily focusing on ¹H, ¹³C, and ¹⁹F nuclei. omicsonline.orgresearchgate.net
¹H NMR: The proton NMR spectrum would show signals in the aromatic region, with their chemical shifts and coupling patterns dictated by the substitution pattern. The fluorine atom and the azide group would influence the electronic environment of the three protons on the aromatic ring.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would be characterized by distinct signals for the nitrile carbon, the two carbons directly bonded to the fluorine and azide groups, and the remaining aromatic carbons. A key feature would be the presence of carbon-fluorine (C-F) coupling constants, which are invaluable for assignment. The carbon directly attached to the fluorine (C3) would exhibit a large one-bond coupling (¹JCF), while other carbons would show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). usp.br
¹⁹F NMR: As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. jeolusa.com The ¹⁹F NMR spectrum of this compound would exhibit a single resonance. The precise chemical shift of this signal is characteristic of the electronic environment around the fluorine atom. Furthermore, this signal would show coupling to adjacent protons (³JHF) and carbons (ⁿJCF), which can be resolved in high-resolution spectra or through 2D correlation experiments (e.g., HETCOR, HMBC). jeolusa.combeilstein-journals.org
The following table outlines the anticipated NMR characteristics for the structural elucidation of this compound based on fundamental principles, as specific experimental data were not available in the surveyed literature.
| Nucleus | Expected Number of Signals | Anticipated Chemical Shift Region | Key Expected Coupling Interactions |
|---|---|---|---|
| ¹H | 3 | Aromatic (~7.0-8.0 ppm) | - Homonuclear (H-H) couplings
|
| ¹³C | 7 | - Aromatic (~110-150 ppm)
| - Large one-bond C-F coupling (¹JCF)
|
| ¹⁹F | 1 | Aryl Fluoride (B91410) Region | - Heteronuclear couplings to nearby protons and carbons |
Gas-Phase Spectroscopy (e.g., REMPI, MATI) for Excited and Cationic States
To probe the intrinsic electronic properties of a molecule, free from solvent effects, gas-phase spectroscopic techniques are employed. Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) are powerful methods for studying the vibrational features of electronically excited (S₁) and cationic ground (D₀) states. mdpi.comuni-muenchen.de REMPI uses a tunable laser to excite a molecule to an intermediate electronic state, followed by absorption of one or more additional photons to ionize it, with the resulting ions detected by a mass spectrometer. tum.de
While no specific gas-phase studies on this compound were found, research on the related compounds 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) provides a clear blueprint for how such an investigation would proceed. mdpi.comresearchgate.net In these studies, two-color REMPI and MATI spectroscopy were used to precisely determine the energies of the first excited state and the adiabatic ionization energies.
| Compound | S₁ ← S₀ Band Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |
| 2-Fluorobenzonitrile | 36,028 ± 2 | 78,650 ± 5 |
| 3-Fluorobenzonitrile | 35,989 ± 2 | 78,873 ± 5 |
| Data from a study on fluorobenzonitriles illustrates the precise energy measurements obtainable with MATI spectroscopy. mdpi.com |
Applying these techniques to this compound would allow for:
Determination of Excited State Energy: The precise energy of the first singlet excited state (S₁) could be measured.
Determination of Ionization Energy: The exact energy required to remove an electron from the molecule could be determined with high precision.
Vibrational Analysis: The vibrational modes in both the excited neutral and cationic states could be resolved, offering deep insight into how the molecular geometry and bonding change upon electronic excitation and ionization.
This data would be invaluable for understanding the photophysics of the molecule and benchmarking theoretical calculations on how the azido (B1232118) group perturbs the electronic landscape of the fluorobenzonitrile core. mdpi.com
Applications in Advanced Organic Synthesis and Heterocyclic Chemistry
Building Block in the Synthesis of Diverse Organic Compounds
2-Azido-3-fluorobenzonitrile serves as a key starting material or intermediate in the synthesis of a broad spectrum of organic molecules. Its utility stems from the ability of its functional groups to participate in various cyclization, cycloaddition, and functional group interconversion reactions.
Nitrogen-containing heterocycles, or aza-heterocycles, are ubiquitous scaffolds in biologically active compounds and functional materials. frontiersin.org The azide (B81097) group in this compound is a particularly effective precursor for introducing nitrogen atoms into a cyclic framework. Vinyl azides, for instance, are recognized as versatile building blocks for constructing diverse nitrogen-containing heterocycles. researchgate.net The azide can act as a nitrene precursor upon thermal or photochemical decomposition, or it can participate directly in cycloaddition reactions. The presence of the electron-withdrawing fluoro and cyano groups on the aromatic ring influences the reactivity of the azide, making it a valuable component in the synthesis of complex fluorinated N-heterocycles. ekb.egchim.it These fluorinated heterocycles are of significant interest in drug discovery due to the unique conformational and electronic properties conferred by the fluorine atom. chim.it
Indazole and its derivatives are an important class of heterocyclic compounds with a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties. mdpi.com The synthesis of the indazole core often involves the formation of a nitrogen-nitrogen bond. While various synthetic routes exist, starting materials containing both a nitrogen-based functional group and an adjacent reactive site are common precursors. For example, reductive cyclization of 2-nitrobenzaldehydes or 2-aminobenzonitriles are established methods for forming the indazole ring system. mdpi.com
The structure of this compound, featuring an azide group ortho to a nitrile group, provides a direct pathway to indazole derivatives. The azide can be reduced to an amine, which can then react with the nitrile group, or the azide can undergo intramolecular cyclization under specific conditions to form the pyrazole (B372694) ring fused to the benzene (B151609) ring. A notable method involves Cadogan's cyclization, which utilizes a reductive cyclization of a nitro group in the presence of a phosphite (B83602) reagent. nih.gov A similar strategy can be envisioned for an azide precursor. The resulting fluorinated indazole derivatives are of particular interest in medicinal chemistry.
Table 1: Representative Synthetic Routes to Indazole Derivatives
| Starting Material | Key Transformation | Reagents | Product Type |
|---|---|---|---|
| 2-Nitrobenzaldehydes | Reductive Cyclization | Phospholene Oxide, Organosilanes | 2H-Indazoles |
| 2-Aminobenzonitriles | C-H Activation/Coupling | Rh/Cu Catalysts | 1H-Indazoles |
This table illustrates general strategies for indazole synthesis that can be adapted from precursors like this compound. mdpi.com
The azide functional group is the quintessential precursor for the synthesis of tetrazoles, five-membered aromatic rings containing four nitrogen atoms. Tetrazoles are considered bioisosteres of carboxylic acids and cis-amide bonds, offering improved metabolic stability in drug molecules. mdpi.com The [3+2] cycloaddition reaction between an azide and a nitrile is a primary method for constructing the tetrazole ring.
In the case of this compound, this transformation can occur intramolecularly, where the azide group reacts with the adjacent nitrile group to form a fused tetrazole ring system. Alternatively, the azide can react with an external cyanide source or participate in multicomponent reactions, such as the Ugi-azide reaction, to form highly functionalized 1,5-disubstituted tetrazoles. mdpi.combeilstein-archives.org The Ugi-azide reaction combines an aldehyde, an amine, an isocyanide, and an azide source (like TMSN₃) to rapidly build molecular complexity. beilstein-archives.org Using a molecule like this compound in such a reaction scheme allows for the incorporation of the fluorobenzonitrile moiety into a larger, tetrazole-containing scaffold.
Table 2: Key Reactions for Tetrazole Synthesis
| Reaction Type | Components | Key Feature | Resulting Scaffold |
|---|---|---|---|
| [3+2] Cycloaddition | Azide + Nitrile | Direct ring formation | Substituted Tetrazole |
This table summarizes common methods for tetrazole formation where an azide group plays a central role. mdpi.combeilstein-archives.org
Fused heterocyclic systems are common motifs in natural products and pharmaceuticals. The synthesis of these complex structures often relies on annulation strategies where a new ring is built onto an existing one. This compound can be a valuable starting point for such syntheses. For example, the azide can be converted to other functional groups that can then participate in cyclization reactions.
While the direct synthesis of benzothiophenes from this compound is not explicitly detailed, the functional groups present allow for plausible synthetic routes. For instance, the azide could be transformed into an amine, which could then be converted to a thiol via a Sandmeyer-type reaction. The resulting 2-mercapto-3-fluorobenzonitrile could then undergo cyclization with an appropriate partner to form a thieno[2,3-c]isoquinoline-like core. The construction of fused systems often involves [3+2] cycloadditions with in-situ generated ylides, a strategy that could potentially be employed by derivatizing the functional groups of this compound. mdpi.com Established methods for benzothiophene (B83047) synthesis include Friedel-Crafts acylation followed by cyclization of phenoxy or thioxy ethanone (B97240) precursors. researchgate.net
Functionalization and Derivatization Strategies
The true synthetic power of this compound lies in the differential reactivity of its functional groups, which allows for stepwise and controlled modifications. This feature is ideal for creating libraries of related compounds for structure-activity relationship studies in drug discovery.
Modular synthesis, which involves the stepwise and convergent assembly of molecular fragments (modules), is a cornerstone of modern organic chemistry. Multicomponent reactions (MCRs) are a powerful class of modular reactions that combine three or more reactants in a single operation to form a product that contains portions of all the starting materials.
This compound is well-suited for MCR-based strategies. The Ugi-azide reaction, as mentioned previously, is a prime example of a modular approach that can utilize an azide-containing component to build complex tetrazole derivatives. beilstein-archives.org In such a reaction, the azide of this compound would remain intact during the initial coupling, ready for a subsequent intramolecular cycloaddition with the newly formed nitrile from the isocyanide component, or it could be the azide source itself in other variations. This allows for the rapid and efficient assembly of novel, polyheterocyclic scaffolds that would be difficult to access through traditional linear synthesis. beilstein-archives.org The ability to use a single, functionalized building block in a convergent synthesis pathway highlights the modularity and efficiency that this compound offers to synthetic chemists.
Generation of Spectroscopic Probes for Chemical Environments
The azido (B1232118) group (–N₃) possesses a distinct and strong antisymmetric stretching vibration that absorbs in a region of the infrared (IR) spectrum (~2100 cm⁻¹) which is typically free from other vibrations of biological or organic molecules. This creates a clear spectral window for observation. The precise frequency of this azide vibration is highly sensitive to the local electrostatic environment, making it an excellent spectroscopic probe.
While direct spectroscopic studies on this compound are not widely published, research on analogous molecules demonstrates the principle. For example, studies on 2'-azido-2'-deoxyuridine (B559683) have shown that the azide's IR stretching frequency shifts based on the polarity of the solvent, providing a direct measure of the local environment. nih.govuni.lu Similarly, the potential of 3-azidopyridine (B1254633) as a probe for protonation states has been investigated using two-dimensional infrared (2D IR) spectroscopy. doi.org These studies have established that the azido-stretching vibration is a sensitive reporter of the local chemical environment. doi.org
Given these precedents, this compound could potentially serve as a valuable probe. The combined electron-withdrawing effects of the fluorine and nitrile groups would influence the electronic structure of the azide, potentially tuning its sensitivity and spectroscopic signature. It could be incorporated into larger molecules to report on specific sites, such as ligand binding events in proteins or changes in polymer microenvironments.
Table 1: Environmental Sensitivity of Azido Probes in Related Compounds
| Compound/System | Spectroscopic Method | Observed Change | Reference |
| 2'-azido-2'-deoxyuridine (N₃-dU) | IR Spectroscopy | 13.5 cm⁻¹ blue shift of ν(N₃) from THF to water | nih.govuni.lu |
| 2'-azido-2'-deoxyuridine (N₃-dU) | ¹⁵N NMR Spectroscopy | 3.8 ppm downfield shift of terminal nitrogen from THF-d₈ to D₂O | nih.gov |
| 3-Azidopyridine | 2D IR Spectroscopy | ν(N₃) shifts up by 8 cm⁻¹ upon protonation of the pyridine (B92270) ring | doi.org |
Applications in Material Science and Surface Chemistry
The dual functionality of the fluorinated aryl azide group makes this compound a prime candidate for applications in materials and surface science. Aryl azides are well-established "photo-crosslinkers"; upon exposure to ultraviolet (UV) light, they release a molecule of nitrogen (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond by inserting into C-H, N-H, or O-H bonds on a nearby surface or polymer chain. The presence of fluorine atoms on the aromatic ring, as in perfluorophenyl azides (PFPAs), is known to enhance the efficiency of this process. researchgate.netresearchgate.net
Controlled Surface Functionalization with Azides
The ability of fluorinated aryl azides to form covalent bonds upon activation makes them powerful tools for modifying the surfaces of a wide range of materials. researchgate.net This process, known as surface functionalization, can impart new properties to a material, such as biocompatibility, hydrophobicity, or the ability to bind other molecules. Research on PFPAs, which are close structural relatives of this compound, has shown that this chemistry can be applied to polymers, metal oxides, and carbon materials. researchgate.netnih.gov
The functionalization process using a molecule like this compound would typically involve two steps. First, the compound is deposited onto the target surface. Second, the surface is irradiated with UV light, which activates the azide group, generating the reactive nitrene that covalently attaches the molecule to the surface. researchgate.netmdpi.com This method is advantageous because it can be performed under mild conditions and can be spatially controlled by masking the UV light, allowing for the creation of patterned surfaces. researchgate.net The nitrile group (–C≡N) on this compound would remain intact after this process, providing a secondary point for further chemical modification.
Table 2: Materials Functionalized Using Related Aryl Azide Chemistry
| Substrate Material | Aryl Azide Type Used | Activation Method | Application | Reference |
| Polystyrene | N-hydroxysuccinimidyl-4-azido-2,3,5,6-tetrafluorobenzoate | Electron-beam Lithography | Patterned Fluorescein Attachment | nih.gov |
| Polymers, Oxides, Carbon | Perfluorophenyl azides (PFPAs) | Light, Heat, Electrons | General Surface Coupling | researchgate.net |
| Protein Complexes | N-hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA) | UV Light | Protein-Protein Interaction Mapping | nih.gov |
| Carbon Nanotubes | Phenylazides | UV Light | Surface Modification | mdpi.com |
Fabrication of Molecular Transport Junctions
Molecular transport junctions, the core components of molecular-scale electronics, consist of single molecules or a self-assembled monolayer (SAM) bridging two electrodes. The structure of the molecule dictates the electronic properties of the junction. Fluorinated molecules are of particular interest in this field due to the strong dipole moments induced by the highly electronegative fluorine atoms, which can significantly alter charge transport properties. mdpi.com
While there is no direct research employing this compound for this purpose, its structure is highly relevant. It can be considered a type of "molecular wire." The fabrication of a molecular junction could be envisioned in several ways. The azide group could be used to "click" the molecule onto an alkyne-functionalized electrode surface via azide-alkyne cycloaddition chemistry. alfa-chemistry.com Alternatively, the photo-crosslinking ability of the aryl azide could be used to form a direct covalent bond to the electrode surface. Once anchored, the fluorobenzonitrile core would form the bridge for electrons to tunnel through. The presence of both the fluorine atom and the polar nitrile group would be expected to strongly influence the junction's conductance and electronic behavior. mdpi.com Research on fluorinated SAMs has shown they can exhibit unique tunneling conduction properties compared to their non-fluorinated counterparts. mdpi.com
Q & A
Basic: What are the common synthetic routes for preparing 2-Azido-3-fluorobenzonitrile?
Methodological Answer:
The synthesis typically involves sequential functionalization of a fluorobenzonitrile precursor. For example:
- Step 1: Introduce the azido group via nucleophilic substitution or diazo transfer reactions. Evidence from analogous compounds (e.g., 2-Fluoro-3-methyl-6-nitroaniline in ) suggests using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
- Step 2: Optimize regioselectivity by controlling steric and electronic effects. The fluorine atom at the 3-position directs substitution due to its electron-withdrawing nature, as observed in fluoro-substituted benzaldehyde derivatives ( ) .
- Validation: Monitor reaction progress via TLC or HPLC, referencing retention times from related nitriles (e.g., 2-Fluoro-5-formylbenzonitrile in ) .
Basic: How to characterize this compound using spectroscopic methods?
Methodological Answer:
- <sup>19</sup>F NMR: Identify the fluorine environment; chemical shifts for 3-fluoro-substituted aromatics typically range between -110 to -120 ppm (refer to NIST data for 2-Fluoro-4-(trifluoromethyl)benzonitrile in ) .
- IR Spectroscopy: Confirm the azido group (N₃) via asymmetric stretching vibrations (~2100–2150 cm⁻¹), as seen in azido-thymidine analogs ( ) .
- Mass Spectrometry: Use high-resolution MS to validate molecular weight (calc. for C₇H₃FN₄: 178.03 g/mol). Compare with fragmentation patterns of structurally similar compounds like 2-Azido-2-(4-fluorophenyl)acetamide ( ) .
Advanced: How to design experiments to study the thermal stability of this compound?
Methodological Answer:
- DSC/TGA Analysis: Perform differential scanning calorimetry (DSC) to detect exothermic decomposition events. For azido compounds, decomposition typically occurs above 150°C, as seen in benzothiazole derivatives ( ) .
- Kinetic Studies: Use isothermal calorimetry to model Arrhenius parameters. Reference safety protocols from fluorobenzoyl chloride handling (), which emphasize inert atmospheres and controlled heating rates .
- Contingency Planning: Implement remote monitoring tools due to the compound’s potential explosivity, aligning with guidelines for azido-containing reagents ( ) .
Advanced: How to resolve discrepancies in reaction yields when synthesizing derivatives of this compound?
Methodological Answer:
- Data Triangulation: Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis vs. HPLC quantification). For example, inconsistencies in fluoro-benzaldehyde synthesis ( ) were resolved by comparing GC-MS and <sup>1</sup>H NMR integration .
- Error Source Analysis: Investigate competing side reactions (e.g., azide reduction or fluoride displacement). Analogous studies on 3-Fluoro-2-(trifluoromethyl)benzonitrile () identified trace moisture as a yield-limiting factor .
- Statistical Tools: Apply factorial design to isolate variables (e.g., solvent polarity, temperature). This approach was validated in AZT trials ( ), where stratification improved reproducibility .
Advanced: What strategies mitigate contradictions in biological activity data for azido-fluorobenzonitrile derivatives?
Methodological Answer:
- Meta-Analysis Frameworks: Aggregate data from multiple assays (e.g., enzymatic inhibition vs. cytotoxicity). For example, AZT trials ( ) reconciled efficacy variations by stratifying patients based on CD4+ cell counts .
- Open Data Practices: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles, as recommended for health research ( ), to enable cross-study comparisons .
- Mechanistic Studies: Use isotopic labeling (e.g., <sup>15</sup>N-azido) to track metabolic pathways. Reference deuterated analogs like 4-Fluorobenzonitrile-d4 ( ) to validate tracer methods .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Explosivity Mitigation: Store at ≤-20°C in amber vials, avoiding mechanical shock. Protocols for 2-Fluorobenzothiazole ( ) recommend using non-sparking tools and conductive containers .
- Toxicity Management: Use fume hoods and PPE (nitrile gloves, goggles) due to the compound’s cyanide and azide hazards. Similar precautions are outlined for 3-Fluoro-4-methylbenzoyl chloride () .
Advanced: How to optimize catalytic systems for coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening: Test Pd/Cu bimetallic systems for azide-alkyne cycloadditions (CuAAC). Evidence from fluorophenyl acetamide derivatives ( ) highlights ligand effects (e.g., TBTA) on regioselectivity .
- Solvent Optimization: Compare DMF (high polarity) vs. THF (low coordinating). For fluorinated nitriles, solvent choice impacts reaction rates, as shown in 3-Fluoro-2-hydroxybenzaldehyde syntheses ( ) .
- Kinetic Profiling: Use in-situ IR to monitor azide consumption. Reference EPA DSSTox protocols () for real-time data acquisition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
